REACTION_CXSMILES
|
[Cl:1][S:2](Cl)(=[O:4])=[O:3].C[OH:7].[CH2:8]([O:10][CH2:11]C)[CH3:9]>>[CH3:11][O:10][C:8](=[O:7])[CH2:9][S:2]([Cl:1])(=[O:4])=[O:3]
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Name
|
|
Quantity
|
3.34 g
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)Cl
|
Name
|
|
Quantity
|
800 μL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture is stirred at 0° C. during 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |